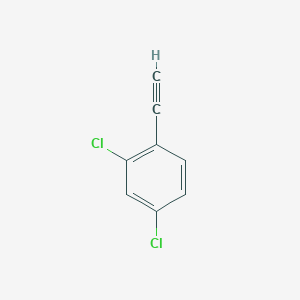

2,4-Dichloro-1-ethynylbenzene

Overview

Description

2,4-Dichloro-1-ethynylbenzene is a derivative of ethynylbenzene, a compound that serves as a precursor or intermediate in the synthesis of more complex molecules. While the provided papers do not directly discuss 2,4-dichloro-1-ethynylbenzene, they do provide insights into the behavior of related compounds, which can be extrapolated to understand the properties and reactivity of 2,4-dichloro-1-ethynylbenzene.

Synthesis Analysis

The synthesis of related compounds, such as dibenzopentalenes, from 1-bromo-2-ethynylbenzenes using nickel(0) complexes is described in the first paper . This process involves the formation of a relatively stable nickel(II) complex as an important intermediate, which is confirmed by X-ray crystallographic analysis. The stability of this complex is crucial for the reaction, which allows for the preparation of dibenzopentalenes with various functional groups. Although this paper does not directly address 2,4-dichloro-1-ethynylbenzene, the methodology could potentially be adapted for its synthesis, considering the reactivity of halogenated ethynylbenzenes in the presence of transition metal catalysts.

Molecular Structure Analysis

The structure of the nickel(II) complex intermediate in the synthesis of dibenzopentalenes is confirmed by X-ray crystallography . This provides a precedent for the structural analysis of 2,4-dichloro-1-ethynylbenzene and its derivatives, suggesting that similar techniques could be used to determine their molecular structures. The presence of chlorine atoms in 2,4-dichloro-1-ethynylbenzene would likely influence its electronic properties and could affect its reactivity in subsequent chemical reactions.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 2,4-dichloro-1-ethynylbenzene. However, the synthesis of dibenzopentalenes from 1-bromo-2-ethynylbenzenes and the on-surface polymerization of 1,4-diethynylbenzene suggest that ethynylbenzene derivatives can undergo various coupling reactions to form polymers or more complex cyclic structures. The presence of chlorine substituents in 2,4-dichloro-1-ethynylbenzene would likely affect its reactivity, potentially leading to different reaction pathways or products.

Physical and Chemical Properties Analysis

The electronic properties of dibenzopentalenes synthesized from ethynylbenzene derivatives are consistent with theoretical calculations, and their redox properties are highly amphoteric . The photophysics of 1,4-diethynylbenzene derivatives in solution and in crystals have been studied, revealing the effects of aggregation and planarization on their properties . These findings can provide insights into the physical and chemical properties of 2,4-dichloro-1-ethynylbenzene, as the introduction of chlorine atoms could influence its photophysical behavior, solubility, and overall reactivity.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2,4-Dichloro-1-ethynylbenzene has been studied for its application in OLEDs. A study demonstrated that carbazole-based dendrimers containing ethynylbenzene and diethynylbenzene cores show high extinction coefficients of absorption and high quantum yields of fluorescence, making them potential blue-emitting materials for OLEDs (Adhikari et al., 2007).

Hydrogen Bonding and π⋯π Interactions

Research has explored weak hydrogen bonds between phenol and ethynylbenzene, determining their association constants and analyzing the interactions through IR spectroscopy. This study provides insight into the hydrogen bonding complex behavior and its potential applications in molecular interactions (Vojta & Vazdar, 2014).

Catalytic Reactions

2,4-Dichloro-1-ethynylbenzene has been used in the study of catalytic reactions. For instance, the kinetics of its oxidative dimerization catalyzed by copper complexes have been analyzed, contributing to the understanding of reaction mechanisms and the development of catalytic processes (Meinders, Prak, & Challa, 1977).

Chemical Synthesis

In chemical synthesis, 2,4-Dichloro-1-ethynylbenzene has been involved in various studies, such as the molybdenum-catalyzed oxybromination of ethynylbenzene, yielding useful compounds for synthetic applications (Conte et al., 2005).

Dimerization and Codimerization

The compound has been utilized in studies focused on the dimerization and codimerization of alkynes, leading to the formation of disubstituted buten-ynes, which is significant in the field of organic synthesis and material science (Akita, Yasuda, & Nakamura, 1984).

Sensing Applications

A notable application of 2,4-Dichloro-1-ethynylbenzene is in the development of simple molecule-based fluorescent sensors for vapor detection, particularly in the sensing of explosives like TNT (Zyryanov, Palacios, & Anzenbacher, 2008).

Crystal Engineering

Its role in crystal engineering is also notable, where it has been used in the study of crystal structures and molecular packing, providing valuable information for material science and molecular design (Dai et al., 2004).

Ruthenium-Catalyzed Cyclization

In the realm of catalytic cyclization, 2,4-Dichloro-1-ethynylbenzene has been used to study ruthenium-catalyzed cyclizations, leading to the formation of indene and indanone products, contributing to the development of new synthetic methods (Odedra, Datta, & Liu, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2,4-Dichloro-1-ethynylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The interaction of 2,4-Dichloro-1-ethynylbenzene with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 2,4-Dichloro-1-ethynylbenzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects of this pathway include the formation of a substituted benzene ring .

Result of Action

The molecular and cellular effects of 2,4-Dichloro-1-ethynylbenzene’s action result in the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .

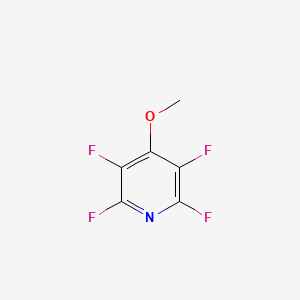

properties

IUPAC Name |

2,4-dichloro-1-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSZXRRYRZBYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505299 | |

| Record name | 2,4-Dichloro-1-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-1-ethynylbenzene | |

CAS RN |

75717-77-0 | |

| Record name | 2,4-Dichloro-1-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

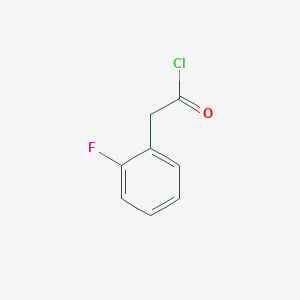

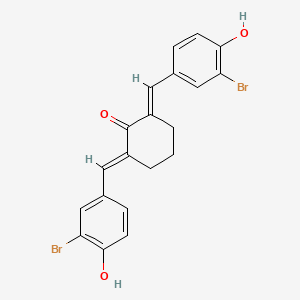

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

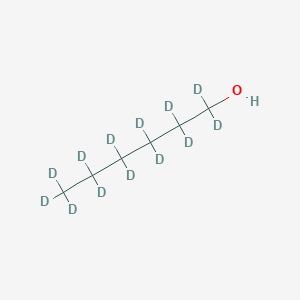

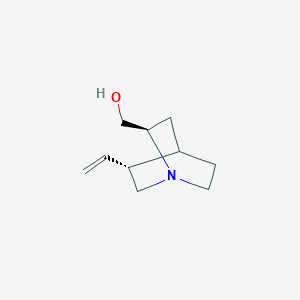

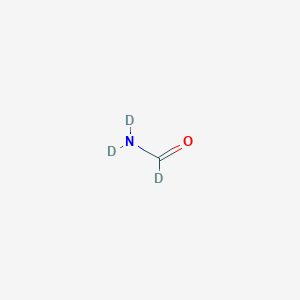

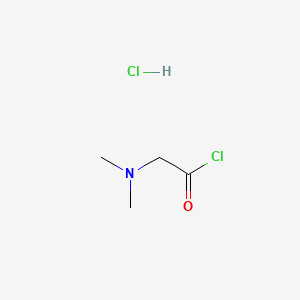

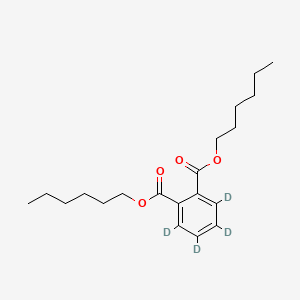

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1339741.png)

![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)